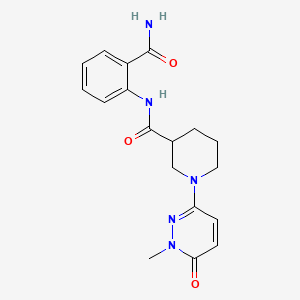

N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Description

N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group and a 2-carbamoylphenyl moiety.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-22-16(24)9-8-15(21-22)23-10-4-5-12(11-23)18(26)20-14-7-3-2-6-13(14)17(19)25/h2-3,6-9,12H,4-5,10-11H2,1H3,(H2,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKOBHIWRFSZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple functional groups, which contribute to its biological activity. Its molecular formula is , and its molecular weight is approximately 312.37 g/mol. The key structural components include:

- Piperidine ring : A six-membered ring containing nitrogen that is often found in pharmacologically active compounds.

- Dihydropyridazine moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.

- Carbamoyl and phenyl groups : These groups are implicated in enhancing the compound's interaction with biological targets.

Anticancer Activity

Research indicates that N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested on human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay to evaluate cell viability. Results showed a dose-dependent decrease in cell viability, indicating potent anticancer effects .

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of Tyrosine Kinases : Molecular docking studies suggest that it may inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacological Profile

The pharmacological profile of N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide includes:

| Property | Value |

|---|---|

| Molecular Weight | 312.37 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

- In Vitro Anticancer Studies : A study published in 2023 evaluated the anticancer activity against HT29 and DU145 cell lines, revealing an IC50 value comparable to established chemotherapeutic agents .

- Molecular Docking Analysis : Docking studies indicated strong binding affinity to EGFR, suggesting a potential mechanism for its anticancer effects .

- Toxicity Assessment : Preliminary toxicity assessments showed that the compound has a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a common 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl-piperidine backbone with other analogs but differs in substituent groups. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations:

Pharmacological and Physicochemical Data

Available evidence lacks direct pharmacological data (e.g., IC₅₀, bioavailability) for these compounds. However, physicochemical inferences can be made:

Table 2: Physicochemical Properties

Research Implications and Limitations

- Structural Insights : Modifying the piperidine substituent (e.g., cyclohexyl vs. carbamoylphenyl) allows tuning of lipophilicity and target engagement .

- Data Gaps : Critical parameters like melting point, solubility, and toxicity are absent for all compounds, limiting mechanistic conclusions.

- Future Directions : Comparative studies on kinase inhibition profiles and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties are needed to prioritize lead candidates.

Q & A

Basic: What are the key structural features of N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, and how do they influence reactivity?

The compound features a piperidine-3-carboxamide core linked to a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety and a 2-carbamoylphenyl group. The pyridazinone ring (oxidized state) introduces hydrogen-bonding potential, while the carbamoyl group enhances solubility and substrate recognition. The methyl group on the pyridazinone may sterically hinder nucleophilic attacks, influencing regioselectivity in reactions . Piperidine’s conformational flexibility aids in binding interactions, critical for pharmacological studies.

Basic: What synthetic routes are reported for this compound, and how can experimental design minimize side products?

Synthesis typically involves multi-step coupling reactions , such as amide bond formation between pyridazinone precursors and piperidine intermediates. A Design of Experiments (DOE) approach, including factorial designs, can optimize reaction parameters (e.g., temperature, stoichiometry) to reduce side products like over-alkylated derivatives. For example, varying catalyst loadings and solvent polarity systematically (e.g., DMF vs. THF) can identify optimal conditions while minimizing byproducts .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolysis of the carbamoyl group).

- NMR (¹H/¹³C) : Confirms regiochemistry of the pyridazinone and piperidine substituents.

- XRPD : Assesses crystallinity, which impacts solubility and stability.

- TGA/DSC : Monitors thermal degradation thresholds under accelerated stability conditions .

Advanced: How can computational reaction path search methods improve the design of derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling targeted modifications. For instance, modifying the pyridazinone’s substituents (e.g., replacing methyl with ethyl) can be simulated to evaluate steric/electronic effects on reaction barriers. ICReDD’s workflow integrates these simulations with experimental feedback to prioritize synthetic targets, reducing trial-and-error approaches .

Advanced: What statistical methods resolve contradictions in reaction yield data across laboratories?

Use multivariate regression analysis to isolate variables (e.g., humidity, catalyst age) causing discrepancies. For example, if yields vary between 40–70%, a Plackett-Burman design can screen critical factors. Cross-lab validation via ANOVA identifies systemic errors (e.g., inconsistent stirring rates) .

Advanced: How can safety risks during scale-up be mitigated using engineering controls?

- Process Hazard Analysis (PHA) : Identifies exothermic risks during amide coupling.

- Reactor Design : Use jacketed reactors with precise temperature control to manage heat dissipation.

- In-line FTIR : Monitors intermediate accumulation (e.g., unstable acyl chlorides) in real time .

Advanced: What mechanistic insights explain the compound’s susceptibility to hydrolysis, and how can formulations improve stability?

The carbamoyl group is prone to base-catalyzed hydrolysis. Degradation pathways can be mapped using LC-MS/MS to identify hydrolytic fragments. Formulation strategies include:

- Lyophilization : Reduces water activity in solid-state storage.

- pH Buffering : Maintains formulations at pH 4–6 to slow hydrolysis .

Advanced: How does reactor design (e.g., continuous flow vs. batch) impact the synthesis efficiency?

Continuous flow reactors enhance heat/mass transfer, reducing reaction times (e.g., from 12h to 2h for piperidine coupling steps). They also minimize intermediate isolation, improving yields by 15–20% compared to batch processes. Computational fluid dynamics (CFD) models optimize flow rates and mixing efficiency .

Advanced: What strategies validate the compound’s target engagement in biological assays?

- SPR (Surface Plasmon Resonance) : Measures binding kinetics to target proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells.

- Mutagenesis Studies : Correlate structural modifications (e.g., piperidine methylation) with activity loss to identify binding hotspots .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Perform Hansen Solubility Parameter (HSP) analysis to quantify dispersive, polar, and hydrogen-bonding contributions. For example, high solubility in DMSO (HSP δ = 26.6 MPa¹/²) vs. low solubility in hexane (δ = 14.9 MPa¹/²) reflects the compound’s polarizable carboxamide groups. Molecular dynamics simulations further clarify solvation shells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.